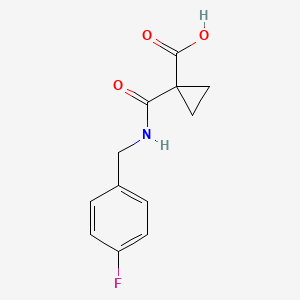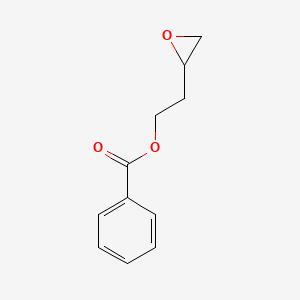![molecular formula C20H25NO2 B3161172 1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel- CAS No. 868771-01-1](/img/structure/B3161172.png)
1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-
Overview
Description
1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel- is a structurally intriguing compound, characterized by its rigid cyclohexane backbone and the presence of two hydroxyl groups and a bis(phenylmethyl)amino group. Its unique arrangement offers various applications in different fields, making it a subject of intense study in chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel- generally involves a multi-step process. One common method starts with the dihydroxylation of cyclohexene using an oxidizing agent such as osmium tetroxide or potassium permanganate to obtain 1,2-Cyclohexanediol. The next step involves the protection of the hydroxyl groups, followed by the introduction of the bis(phenylmethyl)amino group via nucleophilic substitution reactions. The reaction conditions typically require specific temperature control and solvent choices to ensure selective formation of the desired enantiomer.
Industrial Production Methods:
Industrial production may involve optimized versions of these laboratory methods, ensuring higher yields and purity. Advanced catalytic processes and continuous flow systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel- can undergo various reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: : Can involve reagents like potassium permanganate or chromium trioxide.
Reduction: : Could use reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Typical reagents include alkyl halides, sulfonates, and other nucleophiles.
Major Products:
Oxidation might lead to the formation of cyclohexane diketone derivatives, whereas reduction could yield modified cyclohexanediol products
Scientific Research Applications
Chemistry:
Used as a chiral building block in the synthesis of more complex molecules, aiding in the creation of pharmaceuticals and agrochemicals.
Biology:
Investigated for its potential interactions with biological macromolecules, providing insights into enzyme-substrate dynamics and molecular recognition processes.
Medicine:
Potential application in drug delivery systems due to its structural rigidity and functional group diversity, which may enhance binding affinity and specificity.
Industry:
Utilized in the development of novel materials with enhanced mechanical and thermal properties. It can also serve as a precursor for polymers and advanced composites.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets such as enzymes and receptors. Its hydroxyl groups can participate in hydrogen bonding, while the bis(phenylmethyl)amino group can engage in π-π interactions, modulating biological pathways. The cyclohexane ring provides a rigid scaffold, influencing the spatial arrangement of interacting groups.
Comparison with Similar Compounds
1,2-Cyclohexanediol
3-[bis(phenylmethyl)amino]-cyclohexane
Bis(phenylmethyl)amino derivatives of other diols
It's quite the chameleon in the world of organic compounds—standing out due to its flexibility and potential across multiple scientific fields. Curious about anything else related to this compound?
Properties
IUPAC Name |
(1R,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-19-13-7-12-18(20(19)23)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,22-23H,7,12-15H2/t18-,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYFRMAJUZEBOV-VAMGGRTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]([C@@H](C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


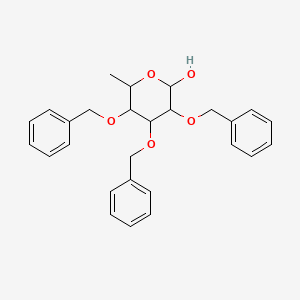
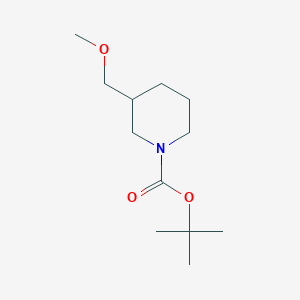
![3-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3161110.png)
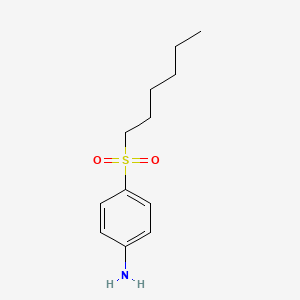




![Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161144.png)
![Pentanoic acid, 4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161148.png)


